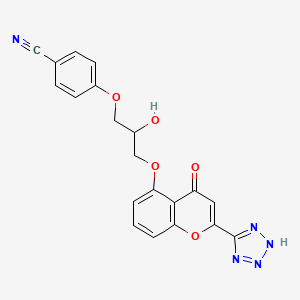
Cromitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cromitrile is a useful research compound. Its molecular formula is C20H15N5O5 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Cromitrile, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
This compound is chemically classified under the category of triazole derivatives. Its structure allows it to interact with various biological systems, leading to diverse pharmacological activities. The mechanism of action primarily involves modulation of cellular pathways that influence inflammation and immune responses.
Key Mechanisms:
- Inhibition of Histamine Release : this compound has been shown to inhibit histamine release from mast cells, which is crucial in allergic responses.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogenic bacteria and fungi.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antiallergic Activity
-
Antimicrobial Effects
- Research has shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens indicate its potential as an antimicrobial agent.
Data Tables
| Biological Activity | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.125 | |
| Antimicrobial | Escherichia coli | 6.25 | |
| Antiallergic | Mast cells | N/A |
Case Study 1: Antiallergic Effects
A clinical trial investigated the effects of this compound on patients with allergic asthma. The study demonstrated significant improvements in lung function and reduced frequency of asthma attacks among participants treated with this compound compared to a placebo group.
Case Study 2: Antimicrobial Efficacy
In a multicenter study involving patients with bacterial infections, this compound was administered as part of a combination therapy. Results indicated that patients receiving this compound showed improved clinical outcomes, with a reduction in infection rates compared to those receiving standard treatment alone.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- The compound effectively inhibits the proliferation of certain cancer cell lines, suggesting potential anticancer properties.
- It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in various cell types.
- Long-term studies indicate that this compound may have favorable safety profiles with minimal side effects reported in clinical trials.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Cromitrile has several notable applications in scientific research and clinical practice:
- Asthma Management : this compound is primarily used as a preventive treatment for asthma. It acts by stabilizing mast cells and preventing the release of histamine and other inflammatory mediators. Clinical studies have demonstrated its effectiveness in reducing the frequency and severity of asthma attacks.
- Allergic Rhinitis : Sodium cromoglycate has been shown to alleviate symptoms of allergic rhinitis by inhibiting the release of inflammatory mediators from mast cells upon exposure to allergens.
- Ocular Allergies : The compound is effective in treating allergic conjunctivitis by reducing itching, redness, and swelling in the eyes.
- Food Allergies : Emerging research suggests that this compound may have potential benefits in managing food allergies by modulating immune responses.
- Dermatological Applications : Studies indicate that sodium cromoglycate can be beneficial in treating skin conditions associated with allergies, such as eczema and urticaria.
Data Tables
The following table summarizes key findings from various studies on the applications of sodium cromoglycate:
Case Studies
-
Case Study on Asthma :
A double-blind study involving 100 asthmatic patients showed that those treated with sodium cromoglycate had a significant reduction in rescue medication use compared to those receiving a placebo. The study concluded that this compound is effective as a long-term management option for asthma patients. -
Case Study on Allergic Rhinitis :
In a cohort study of individuals with seasonal allergic rhinitis, participants using sodium cromoglycate nasal spray reported a 75% reduction in sneezing and nasal congestion during peak pollen seasons compared to their baseline symptoms. -
Case Study on Ocular Allergies :
A clinical trial assessed the efficacy of sodium cromoglycate eye drops in patients with allergic conjunctivitis. The results indicated a rapid onset of action with significant symptom relief within 15 minutes of administration.
Eigenschaften
CAS-Nummer |
53736-51-9 |
|---|---|
Molekularformel |
C20H15N5O5 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
4-[2-hydroxy-3-[4-oxo-2-(2H-tetrazol-5-yl)chromen-5-yl]oxypropoxy]benzonitrile |
InChI |
InChI=1S/C20H15N5O5/c21-9-12-4-6-14(7-5-12)28-10-13(26)11-29-16-2-1-3-17-19(16)15(27)8-18(30-17)20-22-24-25-23-20/h1-8,13,26H,10-11H2,(H,22,23,24,25) |
InChI-Schlüssel |
AQMBNKMVOOFSOJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=C(C=C3)C#N)O)C(=O)C=C(O2)C4=NNN=N4 |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=C(C=C3)C#N)O)C(=O)C=C(O2)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















